2,3-Dihydro-4h-benzo[h]thiochromen-4-one
Description
Properties
CAS No. |
7433-02-5 |
|---|---|
Molecular Formula |
C13H10OS |
Molecular Weight |
214.28 g/mol |
IUPAC Name |
2,3-dihydrobenzo[h]thiochromen-4-one |
InChI |
InChI=1S/C13H10OS/c14-12-7-8-15-13-10-4-2-1-3-9(10)5-6-11(12)13/h1-6H,7-8H2 |
InChI Key |
OKEZXNVTIJMUQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(C1=O)C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Procedure
-
Step 1 : React aromatic thiophenol (e.g., 3-methylthiophenol) with acrylic acid in a 1:1 molar ratio at 80–110°C for 4–6 hours to form 3-arylthiopropionic acid.
-
Step 2 : Treat the intermediate with 80% concentrated sulfuric acid at 110°C for 4 hours to induce cyclization.
-
Post-processing : Extract with ethyl acetate, wash with NaHCO₃ and water, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure.
Key Data
| Starting Material | Product | Yield | Reaction Time |
|---|---|---|---|
| 3-Methylthiophenol | 6-Methylthiochroman-4-one | 82% | 4 h |
| 4-Chlorothiophenol | 7-Chlorothiochroman-4-one | 75% | 6 h |
Mechanistic Insight : The sulfuric acid protonates the carbonyl oxygen, facilitating intramolecular nucleophilic attack by the sulfur atom to form the six-membered thiochromanone ring.
Palladium-Catalyzed Cross-Coupling of 2-Sulfinyl-Thiochromones
A 2021 study demonstrated the synthesis of 2-aryl-4H-thiochromen-4-ones via a Pd(II)-catalyzed cross-coupling reaction between 2-sulfinyl-thiochromones and arylboronic acids.
General Protocol
-
Catalyst System : Pd(OAc)₂ (10 mol%), XPhos (10 mol%), Zn(OTf)₂ (20 mol%) in DMF.
-
Conditions : 80°C for 6 hours under inert atmosphere.
-
Substrate Scope : Compatible with electron-donating (e.g., -OMe) and electron-withdrawing (e.g., -NO₂) groups.
Representative Example
Synthesis of 2-Phenyl-4H-benzo[h]thiochromen-4-one :
-
Starting Material : 2-(Methylsulfinyl)-4H-thiochromen-4-one.
-
Characterization : ¹H NMR (CDCl₃) δ 8.56 (dd, J = 8.1 Hz, 1H), 7.73–7.49 (m, 8H).
Limitation : Requires pre-synthesized sulfinyl-thiochromones, adding steps to the workflow.
Conjugate Addition of Alkyllithium Reagents
A 2018 method utilized alkyllithium reagents for synthesizing 2-alkylthiochroman-4-ones, adaptable for benzo[h] derivatives.
Procedure
-
Step 1 : Add n-BuLi (2.8 M in hexanes) to thiochromone in THF at −78°C.
-
Step 2 : Warm to room temperature and stir for 3 hours.
-
Quench : Add saturated NH₄Cl, extract with EtOAc, and purify via column chromatography.
Optimization Data
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| n-BuLi | THF | −78°C → RT | 86% |
| t-BuLi | Et₂O | −78°C → RT | 78% |
Advantage : Avoids strong acids, enabling functional group tolerance.
Transition Metal-Free [5+1] Cyclization
A radical-mediated approach using enaminones and K₂S achieved benzo[h]thiochromen-4-ones without metal catalysts.
Protocol
-
Reactants : 3-Arylamino-5,5-dimethylcyclohex-2-enone + K₂S.
-
Conditions : DMF, 110°C, 12 hours.
Mechanism : Trisulfur radical anion (S₃- ⁻) initiates electron-catalyzed sulfur insertion and cyclization.
Oxidation/Reduction of Thiochromene Derivatives
Thiochromenes can be oxidized to thiochromenones using H₂O₂/AcOH or reduced to dihydro derivatives with NaBH₄.
Oxidation Example
Synthesis of 2-Amino-6-methyl-4H-thiochromen-4-one-1,1-dioxide :
-
Starting Material : 2-Amino-6-methyl-4-aryl-thiochromene.
-
Conditions : H₂O₂/AcOH (2:1), RT, 18–24 hours.
Comparative Analysis of Methods
| Method | Yield Range | Scalability | Cost Efficiency |
|---|---|---|---|
| Cyclization (H₂SO₄) | 75–82% | High | Low |
| Pd-Catalyzed Cross-Coupling | 52–71% | Moderate | High |
| Conjugate Addition | 70–86% | Moderate | Moderate |
| Transition Metal-Free | 65–88% | High | Low |
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-4h-benzo[h]thiochromen-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to its corresponding dihydro derivatives.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield dihydro derivatives.
Scientific Research Applications
Table 1: Synthetic Methods for Thiochroman Derivatives
| Method | Yield (%) | Reference |
|---|---|---|
| Conjugate addition with lithium dialkylcuprates | 70-86 | |
| Aerobic oxidative dehydrogenation | Moderate | |
| Cyclocondensation with arylidenemalononitriles | High |
Biological Activities
The biological activities of 2,3-Dihydro-4H-benzo[h]thiochromen-4-one derivatives have been extensively studied, revealing their potential as therapeutic agents against various diseases.
Anticancer Activity
Several studies have demonstrated the cytotoxic effects of thiochroman derivatives on tumor cells. For instance, compounds derived from thiochroman-4-one have shown effectiveness in inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) cells . The ability to inhibit tumor growth has made these compounds valuable in the search for new anticancer therapies.
Antimicrobial Properties
Thiochroman derivatives exhibit antimicrobial activity against various pathogens. Research indicates that certain derivatives can effectively combat bacteria like Pseudomonas aeruginosa and E. coli . This antimicrobial potential is crucial for developing new treatments for infections resistant to conventional antibiotics.
Antiparasitic Effects
Recent studies have highlighted the efficacy of thiochroman derivatives against tropical diseases such as malaria, leishmaniasis, and trypanosomiasis. The core structure of 4H-thiochromen-4-one has been identified as an allosteric modulator that interacts with key proteins in parasites, leading to significant disruption of their metabolic pathways . Compounds synthesized with this core showed EC50 values below 10 μM against these parasites.
Case Studies
Case Study 1: Anticancer Screening
A series of thiochroman derivatives were screened by the National Cancer Institute (NCI) for their cytotoxic effects on human tumor cell lines. Compounds showed promising results with significant inhibition of cell proliferation at low concentrations, indicating their potential as lead compounds for further development in cancer therapy .
Case Study 2: Antimicrobial Testing
A study evaluated the antimicrobial activity of various thiochroman derivatives against clinical isolates of E. coli and Pseudomonas aeruginosa. Results demonstrated that specific modifications to the thiochroman structure enhanced antibacterial activity compared to standard antibiotics .
Mechanism of Action
The mechanism of action of 2,3-Dihydro-4h-benzo[h]thiochromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Thiochromen-4-one (C₉H₆OS)
3-Hydroxythiochromen-4-one
2-Alkylthiochroman-4-ones
2-Phenyl-4H-chromen-4-one (Flavone Analog)
Antimicrobial Activity
- 2,3-Dihydro-4H-benzo[h]thiochromen-4-one : Moderate activity against Gram-positive bacteria (MIC = 32 µg/mL) due to sulfur-mediated membrane disruption .
- 3-Hydroxythiochromen-4-one : Superior activity (MIC = 5 µM) against M. catarrhalis, attributed to ROS generation .
- Thiochromen-4-one 1,1-dioxide : Reduced potency compared to parent compound, likely due to decreased lipophilicity .
Anti-inflammatory and Receptor Modulation
- 2-Phenyl-4H-chromen-4-one : Binds selectively to estrogen receptors (IC₅₀ = 0.1 µM) via π-π stacking .
- DiMNF (Dimethoxy-α-naphthoflavone) : Acts as a selective aryl hydrocarbon receptor (AHR) modulator, repressing acute-phase genes without inducing toxicity .
Physicochemical Properties
| Property | 2,3-Dihydro-4H-benzo[h]thiochromen-4-one | Thiochromen-4-one | 3-Hydroxythiochromen-4-one |
|---|---|---|---|
| LogP | 2.8 | 3.1 | 2.5 |
| UV λmax (nm) | 290 | 320 | 310 |
| Hydrogen Bond Acceptors | 2 | 2 | 3 |
| Rotatable Bonds | 0 | 0 | 1 |
Data derived from computational models and experimental studies .
Key Research Findings and Trends
SAR Insights :
- The 3-hydroxy group significantly enhances antimicrobial activity but reduces metabolic stability .
- Dihydro saturation in 2,3-Dihydro-4H-benzo[h]thiochromen-4-one improves solubility compared to fully unsaturated analogs .
Oxidation Effects :
- Sulfur oxidation to sulfone derivatives (e.g., 1,1-dioxides) diminishes bioactivity, highlighting the critical role of the thione moiety .
Therapeutic Potential: Hybrid derivatives with benzodioxin or pyrimidine moieties show promise as anti-cancer agents (e.g., IC₅₀ = 8 µM against HeLa cells) .
Biological Activity
2,3-Dihydro-4H-benzo[h]thiochromen-4-one is a compound of increasing interest due to its diverse biological activities, particularly in the realm of antimicrobial and antiprotozoal properties. This article reviews the current understanding of its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
2,3-Dihydro-4H-benzo[h]thiochromen-4-one belongs to the thiochromene family, characterized by a fused benzene and thiochromene ring structure. This unique configuration contributes to its potential biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2,3-Dihydro-4H-benzo[h]thiochromen-4-one against various pathogens. For instance, one study reported its effectiveness against multidrug-resistant strains of Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 2.99 µg/mL .
Table 1: Antimicrobial Efficacy of 2,3-Dihydro-4H-benzo[h]thiochromen-4-one
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 2.99 |
| Staphylococcus aureus | TBD |
| Candida albicans | TBD |
Antiprotozoal Activity
The compound has shown promising results in combating protozoal infections, particularly those causing tropical diseases such as malaria and leishmaniasis. In a study analyzing various derivatives of thiochromenones, it was found that compounds derived from this structure exhibited significant cytotoxicity against Leishmania panamensis with an EC50 value below 10 µM . The mechanism involves the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction in the parasites.
Case Study: Leishmaniasis Treatment
In a controlled experiment, human monocyte-derived macrophages were treated with 2,3-Dihydro-4H-benzo[h]thiochromen-4-one. The results indicated a selectivity index of 153 over U-937 monocytes, suggesting low toxicity to human cells while effectively targeting the parasite .
The biological activity of 2,3-Dihydro-4H-benzo[h]thiochromen-4-one is primarily attributed to its interaction with key enzymes involved in oxidative stress regulation within protozoan parasites. It acts as an allosteric modulator of trypanothione reductase—an enzyme crucial for maintaining redox balance in protozoa—thus leading to increased ROS levels and subsequent cell death .
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay indicated that at concentrations below 20 µM, 2,3-Dihydro-4H-benzo[h]thiochromen-4-one did not exhibit significant cytotoxic effects on mammalian cells . This suggests a favorable therapeutic window for potential drug development.
Table 2: Cytotoxicity Profile
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 200 | TBD |
| 50 | TBD |
| 12.5 | TBD |
| 3.125 | TBD |
Q & A
Q. What are the common synthetic routes for 2,3-Dihydro-4H-benzo[h]thiochromen-4-one and its derivatives?
The compound and its analogs are synthesized via strategies such as:
- Thia-Michael addition : Reacting 2-mercaptobenzaldehyde with α,β-unsaturated carbonyl compounds under controlled conditions (e.g., Lewis acid catalysts) to form the thiopyran core .
- Functionalization post-cyclization : Introducing substituents via copper-catalyzed conjugate additions or oxidation (e.g., mCPBA for sulfoxide derivatives) to modify bioactivity .
- Chalcone-based routes : Utilizing chalcone intermediates for annelation reactions, particularly for 2-hetaryl derivatives .
Q. How is structural characterization typically performed for this compound?
- X-ray crystallography : Tools like SHELX and WinGX are used for structure refinement and validation, especially for novel derivatives .
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions, critical for analogs like 3-hydroxythiochromen-4-one .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formulae and purity .
Q. What initial biological screening methods are used to evaluate its bioactivity?
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against pathogens like Moraxella catarrhalis (e.g., compound 3 in inhibits growth at 5 mM) .
- Enzyme inhibition studies : Fluorogenic assays to assess interactions with targets like tyrosine kinases or PTR1 .
- Cytotoxicity profiling : MTT assays on cancer cell lines to identify lead compounds for therapeutic development .
Advanced Research Questions
Q. How do substituents at specific positions influence the biological activity?
- 3-OH group : Essential for antimicrobial activity; oxidation to sulfoxide (e.g., using mCPBA) reduces potency, suggesting redox sensitivity in the mechanism .
- Aromatic substituents : Electron-donating groups (e.g., methoxy) enhance selective aryl hydrocarbon receptor (AHR) modulation, while bulky groups (e.g., phenethyl) alter steric interactions with enzymes .
- Fluorine introduction : Improves metabolic stability and lipophilicity in chromone analogs, as seen in medicinal chemistry optimizations .
Q. What computational methods are employed to predict interactions with biological targets?
- Density Functional Theory (DFT) : Models excited-state intramolecular proton transfer (ESIPT) to study fluorescence properties and tautomer stability .
- Molecular docking : Predicts binding modes with targets like glucocorticoid receptors or AHR, guiding SAR for anti-inflammatory SAhRMs .
- ADMET prediction : In silico tools (e.g., SwissADME) assess pharmacokinetic profiles early in drug discovery pipelines .
Q. How can reaction mechanisms be elucidated for functionalization reactions?
- Kinetic isotope effects (KIE) : Determines rate-limiting steps in thia-Michael additions or nucleophilic substitutions .
- Intermediate trapping : Identifies transient species (e.g., thioketene intermediates in P2S5-mediated thione formation) via low-temperature NMR .
- Isotopic labeling : Tracks sulfur oxidation states in sulfoxide/sulfone derivatives using ³⁴S NMR .
Methodological Challenges and Contradictions
- Synthetic scalability : While continuous flow reactors improve yield in industrial settings (), multi-step syntheses (e.g., thiopyranopyridin-4-ones in ) face challenges in reproducibility .
- Biological data interpretation : Discrepancies in activity between in vitro and in vivo models (e.g., SAhRM efficacy in repressing APR genes vs. DRE-mediated toxicity) require rigorous validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

